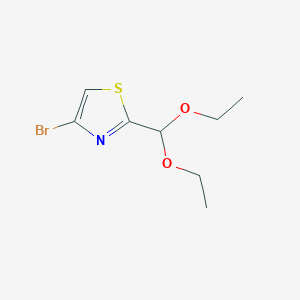

4-Bromo-2-(diethoxymethyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12BrNO2S |

|---|---|

Molecular Weight |

266.16 g/mol |

IUPAC Name |

4-bromo-2-(diethoxymethyl)-1,3-thiazole |

InChI |

InChI=1S/C8H12BrNO2S/c1-3-11-8(12-4-2)7-10-6(9)5-13-7/h5,8H,3-4H2,1-2H3 |

InChI Key |

CHHHTJBWLPFMEX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=NC(=CS1)Br)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Diethoxymethyl Thiazole and Analogues

Direct Synthesis Approaches to the Thiazole (B1198619) Core of 4-Bromo-2-(diethoxymethyl)thiazole

Direct synthesis strategies focus on building the thiazole ring and then introducing the necessary substituents at the 2- and 4-positions. This often involves a combination of cyclization, functional group introduction, and regioselective halogenation.

Hantzsch-Type Condensations for Substituted Thiazoles

A cornerstone in thiazole synthesis is the Hantzsch thiazole synthesis, a versatile and widely employed method that involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netsynarchive.comyoutube.com This reaction provides a direct route to the formation of the thiazole ring. For the synthesis of a 2,4-disubstituted thiazole like the target compound, the choice of the α-halocarbonyl and the thioamide determines the substituents on the final ring. researchgate.net

The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com The reaction conditions can be varied, with some syntheses proceeding in neutral solvents, while others utilize acidic conditions which can influence the regioselectivity of the products. rsc.org

Strategies for Introducing the Diethoxymethyl Functionality

The diethoxymethyl group, a diethyl acetal (B89532) of a formyl group, at the 2-position of the thiazole ring can be introduced in several ways. One common approach is to use a thioamide that already contains the diethoxymethyl functionality. For instance, diethoxythioacetamide can be reacted with an appropriate α-halocarbonyl compound in a Hantzsch-type synthesis.

Alternatively, the diethoxymethyl group can be introduced after the formation of the thiazole ring. This might involve the synthesis of a 2-unsubstituted or 2-halothiazole, followed by a series of reactions to install the desired functionality. However, direct synthesis using a functionalized thioamide is often more efficient.

Regioselective Bromination of Thiazole Rings

The introduction of a bromine atom specifically at the 4-position of the thiazole ring is a critical step. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution. However, the position of substitution is directed by the existing substituents on the ring. wikipedia.org The C5 position is generally the most nucleophilic site for electrophilic attack. wikipedia.org

To achieve regioselective bromination at the 4-position, it is often necessary to start with a precursor that directs the bromine to this specific location. For instance, starting with a 2-substituted thiazole, direct bromination might not yield the desired 4-bromo isomer selectively. Therefore, alternative strategies are often employed. One such strategy involves the use of 2,4-dibromothiazole, which can undergo regioselective cross-coupling reactions or a bromine-magnesium exchange preferentially at the more electron-deficient 2-position, leaving the bromine at the 4-position for further functionalization. lookchem.com Another approach involves the sequential bromination of a 2-methylthiazole (B1294427) derivative at the 5-position and then at the benzylic position of the methyl group, which can then be further manipulated. nih.gov

Precursor-Based Synthesis of this compound

Routes from Halogenated Carbonyl Compounds

Halogenated carbonyl compounds are key starting materials in many thiazole syntheses, most notably the Hantzsch reaction. researchgate.netyoutube.com To synthesize this compound, one could envision a route starting with a γ-halogenated ketone. For example, a γ-bromo ketone could potentially be used as a precursor to introduce the bromo substituent at the 4-position of the thiazole ring. The synthesis of such γ-halo-substituted ketones can be achieved through methods like the oxidative addition of halides to 1-substituted cyclobutanols. nih.gov

Furthermore, α-halo ketones are fundamental reactants in the Hantzsch synthesis. libretexts.orglibretexts.orgmasterorganicchemistry.com The choice of the α-haloketone is crucial for determining the substitution pattern of the resulting thiazole.

Pathways Involving Thioamides and Derivatives

Thioamides are indispensable partners in the Hantzsch thiazole synthesis. researchgate.netyoutube.com The synthesis of the target molecule would require a thioamide that either already contains the diethoxymethyl group or can be easily converted to it. The reaction of a suitable thioamide with a brominated carbonyl compound is a common strategy. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of various factors. These include the selection of appropriate catalysts and reagents, as well as stringent control over the reaction environment, specifically solvent and temperature.

Catalytic Systems and Reagents

The construction of the this compound scaffold typically involves the selective functionalization of a pre-brominated thiazole ring. A common starting material for analogous syntheses is 2,4-dibromothiazole. The key transformation is the selective replacement of the bromine atom at the 2-position with a diethoxymethyl group, while leaving the bromine at the 4-position intact.

Reagents: Organolithium reagents are crucial for this type of selective functionalization. n-Butyllithium (n-BuLi) is a frequently used reagent that facilitates a lithium-halogen exchange at the more reactive 2-position of the thiazole ring. chemicalbook.com The resulting 2-lithio-4-bromothiazole intermediate is a potent nucleophile. This intermediate is then quenched with an appropriate electrophile to introduce the desired functional group. To form the diethoxymethyl moiety, a two-step approach is common: initial formylation using an electrophile like N,N-dimethylformamide (DMF), followed by acetalization.

Catalytic Systems: The subsequent conversion of the intermediate aldehyde (4-bromo-2-formylthiazole) to the diethyl acetal is typically achieved through acid catalysis. Catalytic amounts of a strong acid, such as sulfuric acid, are used to promote the reaction between the aldehyde and ethanol (B145695), often with triethyl orthoformate as a dehydrating agent. While palladium catalysts are widely used in thiazole chemistry for cross-coupling reactions researchgate.netnih.gov, the introduction of the diethoxymethyl group is more directly achieved through the organolithium pathway.

The table below outlines the key reagents involved in this synthetic approach.

| Reaction Step | Reagent/Catalyst | Function |

| Lithium-Halogen Exchange | n-Butyllithium (n-BuLi) | Reacts selectively with the bromine at C-2 of 2,4-dibromothiazole. |

| Formylation | N,N-dimethylformamide (DMF) | Acts as an electrophile to introduce a formyl (-CHO) group. |

| Acetal Formation | Ethanol, Triethyl Orthoformate | React with the formyl group to form the diethyl acetal. |

| Acetal Formation Catalyst | Sulfuric Acid (catalytic) | Catalyzes the formation of the acetal. |

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are critical for maximizing the yield and minimizing side-product formation, particularly when using highly reactive organolithium intermediates.

Temperature: The initial lithium-halogen exchange step must be conducted at very low temperatures. A temperature of -78 °C is standard for reactions involving n-butyllithium to ensure selectivity and prevent decomposition of the thermally sensitive 2-lithio-4-bromothiazole intermediate. chemicalbook.com Maintaining this low temperature throughout the addition of the organolithium reagent and the subsequent electrophilic quench is essential for the success of the reaction.

Solvents: Anhydrous aprotic polar solvents are required to solvate the organometallic intermediate without reacting with it. Tetrahydrofuran (B95107) (THF) is an ideal solvent for this purpose, often used in conjunction with the alkane solvent (e.g., hexanes) in which the n-butyllithium is commercially available. chemicalbook.com The use of an anhydrous solvent is crucial, as any trace amounts of water would protonate and destroy the organolithium intermediate. For the subsequent acid-catalyzed acetalization step, ethanol often serves as both a reagent and the solvent.

The following table summarizes the optimized environmental conditions for the synthesis.

| Parameter | Condition | Rationale |

| Temperature (Lithiation) | -78 °C | Prevents side reactions and decomposition of the organolithium intermediate. chemicalbook.com |

| Temperature (Acetalization) | Reflux | Provides sufficient energy to drive the equilibrium towards acetal formation. |

| Solvent (Lithiation) | Tetrahydrofuran (THF) / Hexanes | Aprotic polar solvent stabilizes the organolithium species. chemicalbook.com |

| Solvent (Acetalization) | Ethanol | Serves as both reagent and solvent for the reaction. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents reactive intermediates from reacting with atmospheric oxygen or moisture. chemicalbook.com |

Reactivity and Transformations of 4 Bromo 2 Diethoxymethyl Thiazole

Reactions at the Bromine Substituent

Metalation and Subsequent Derivatization

The bromine atom at the C4 position of the thiazole (B1198619) ring is susceptible to metal-halogen exchange, a common strategy for creating a nucleophilic carbon center. This allows for the introduction of various substituents at this position.

One of the primary methods for derivatization at the C4 position is through bromo-lithium exchange. Treatment of 4-bromothiazole (B1332970) derivatives with strong organolithium bases, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures results in the formation of a 4-lithiated thiazole intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce new functional groups. For instance, this lithiated intermediate can react with another equivalent of a 2,4-dihalothiazole in a subsequent cross-coupling reaction. nih.gov

Following the bromo-lithium exchange, the resulting lithiated species can undergo transmetalation with metal salts like zinc chloride or tin reagents to form organozinc or organotin compounds, respectively. nih.gov These organometallic intermediates are valuable partners in palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings. nih.gov The Negishi coupling, employing organozinc reagents, has been shown to proceed in high yields for the synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles. nih.gov The Stille coupling, which utilizes organotin reagents, has been employed for the synthesis of 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles, although sometimes with lower yields compared to the Negishi coupling. nih.gov

These metalation and cross-coupling strategies provide a powerful toolkit for the regioselective functionalization of the 4-position of the thiazole ring, enabling the synthesis of a wide array of complex molecules.

Reactions of the Diethoxymethyl Group

The diethoxymethyl group, a diethyl acetal (B89532) of formaldehyde, at the 2-position of the thiazole ring serves as a protected form of an aldehyde. This group can undergo several important transformations.

The most fundamental reaction of the diethoxymethyl group is its hydrolysis to the corresponding aldehyde. This transformation is typically achieved by treatment with aqueous acid. The resulting 4-bromo-2-formylthiazole (B1272500) is a key intermediate for further synthetic manipulations. The aldehyde functionality can participate in a wide range of reactions, including oxidations, reductions, and nucleophilic additions, providing access to a diverse set of derivatives.

Transacetalization offers a method to change the protecting group of the aldehyde functionality without proceeding through the free aldehyde. This reaction involves treating the diethoxymethyl acetal with a different alcohol in the presence of an acid catalyst, leading to the formation of a new acetal. This can be useful if the diethoxy acetal is not stable under certain reaction conditions or if a different acetal is required for a specific synthetic strategy.

The diethoxymethyl group can be converted into other carbonyl equivalents. For instance, reaction with a thiol can yield a dithioacetal, which offers different reactivity and deprotection conditions compared to the oxygen-based acetal. These transformations expand the synthetic utility of the 2-position of the thiazole ring.

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms, as well as the substituents on the ring. nih.gov

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.com In the case of thiazole, the electron-donating character of the sulfur atom and the electron-withdrawing nature of the nitrogen atom influence the position of electrophilic attack. For 4-bromothiazole derivatives, the C5 position is generally the most susceptible to electrophilic attack. nih.gov

The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate. lumenlearning.com This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comlumenlearning.com In a subsequent fast step, a proton is lost from the carbon that was attacked by the electrophile, restoring the aromatic system and resulting in the substituted product. masterorganicchemistry.comlumenlearning.com

For bromination, a common EAS reaction, a source of electrophilic bromine is required. This is often generated by using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). lumenlearning.com The catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic. lumenlearning.com In the context of 4-bromo-2-(diethoxymethyl)thiazole, reaction with an electrophile like N-bromosuccinimide (NBS) would be expected to introduce a bromine atom at the C5 position. nih.gov

Nucleophilic Attack on the Thiazole Core

The thiazole ring in this compound is susceptible to nucleophilic attack, primarily through deprotonation by strong bases, leading to the formation of organolithium intermediates. These intermediates are powerful nucleophiles in their own right and can be trapped with various electrophiles to introduce new functional groups onto the thiazole scaffold. The regioselectivity of the attack is dictated by the choice of the organolithium reagent.

Research on the closely related analog, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, provides significant insight into these transformations. researchgate.netmdpi.com

Selective Lithiation at C5: The proton at the C5 position is the most acidic on the thiazole ring, making it susceptible to abstraction by strong, non-nucleophilic bases. The use of lithium diisopropylamide (LDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-70 °C) results in the selective deprotonation at C5, forming a 5-lithio-thiazole derivative. researchgate.netmdpi.com This reaction proceeds without the occurrence of a "Halogen Dance" rearrangement, where the bromine atom might migrate. researchgate.net The resulting organolithium species can be quenched with a variety of electrophiles.

Double Lithiation at C2 and C5: A more extensive transformation can be achieved using a stronger organolithium reagent such as tert-butyllithium (t-BuLi). At very low temperatures (-80 °C), t-BuLi facilitates a simultaneous bromine-lithium exchange at the C2 position and deprotonation at the C5 position. researchgate.net This process is a rare example of concurrent direct lithiation and halogen/lithium exchange in a thiazole ring, yielding a potent C2,C5-dilithiated intermediate. researchgate.net This dianion serves as a precursor for introducing two different functional groups in a controlled manner.

The table below summarizes the key aspects of nucleophilic attack on the thiazole core, based on reactivity observed in analogous systems.

| Reagent | Position(s) of Attack | Intermediate Formed | Potential Electrophiles | Resulting Functional Group(s) |

| Lithium Diisopropylamide (LDA) | C5 | 5-Lithio-thiazole | Aldehydes, Ketones, CO₂, Amides | Hydroxyalkyl, Carboxyl, Acyl |

| tert-Butyllithium (t-BuLi) | C2 and C5 | 2,5-Dilithio-thiazole | Aldehydes, Ketones, CO₂, etc. | Bifunctionalization at C2 and C5 |

Cycloaddition Reactions Involving the Thiazole Ring

The participation of the this compound ring in cycloaddition reactions is not extensively documented. The inherent aromaticity of the thiazole ring imparts a significant resonance stabilization energy, which would be lost during a cycloaddition reaction. Consequently, simple thiazoles are generally reluctant to act as dienes or dienophiles in standard cycloaddition processes like the Diels-Alder reaction. researchgate.net

However, the thiazole ring can be induced to participate in [4+2] cycloadditions if it is part of a more reactive, extended diene system. Studies have shown that 4-alkenylthiazoles can function effectively as all-carbon dienes in Diels-Alder reactions. researchgate.netnih.govnih.gov In these cases, the reacting diene is composed of the C4=C5 double bond of the thiazole ring and the adjacent double bond of the C4-alkenyl substituent. nih.gov These reactions proceed with high stereocontrol, typically favoring the endo-cycloadduct. researchgate.netnih.gov

While no specific examples involving this compound are reported, it is conceivable that conversion of the C4-bromo group to a C4-alkenyl substituent via cross-coupling could produce a substrate capable of undergoing such cycloaddition reactions.

Below is a summary of representative Diels-Alder reactions involving analogous 4-alkenylthiazole systems.

| Diene | Dienophile | Reaction Type | Product Type |

| 4-Alkenylthiazole | N-substituted maleimides | [4+2] Cycloaddition | endo-Cycloadduct |

| 4-Alkenylthiazole | Maleic anhydride | [4+2] Cycloaddition | endo-Cycloadduct |

| 4-Alkenylthiazole | Naphthoquinone | [4+2] Cycloaddition | endo-Cycloadduct |

Synthesis of Advanced Derivatives and Scaffolds from this compound

This compound is a valuable starting material for the synthesis of more complex, highly functionalized thiazole derivatives and advanced molecular scaffolds. The reactivity at the C4 and C5 positions, and potentially at C2, allows for the strategic introduction of various substituents.

The primary route to advanced derivatives is through the functionalization of the lithiated intermediates described in section 3.3.2. By treating these organolithium species with a diverse range of electrophiles, a library of substituted thiazoles can be generated. For instance, reaction of the 5-lithio intermediate with aldehydes or ketones yields secondary or tertiary alcohols, respectively. researchgate.netmdpi.com Trapping with carbon dioxide leads to the corresponding 5-carboxylic acid, while reaction with N-methoxy-N-methylamides affords ketones. researchgate.net The double lithiation with t-BuLi opens a pathway to trifunctional thiazoles, where new groups can be installed at both the C2 and C5 positions. researchgate.net

Furthermore, the bromine atom at the C4 position serves as a crucial handle for palladium-catalyzed cross-coupling reactions. Regioselective Negishi or Stille cross-coupling reactions can be employed to form new carbon-carbon bonds, attaching alkyl, aryl, or alkynyl groups. rsc.org This methodology is particularly powerful for constructing complex scaffolds such as 2,4'-bithiazoles, which are of interest in materials science and medicinal chemistry. rsc.orgmdpi.com The synthesis of these bithiazoles can be achieved by first converting the 4-bromothiazole into an organozinc or organotin nucleophile, which then undergoes a second cross-coupling reaction with another molecule of a brominated thiazole. rsc.org

The following table details the synthesis of various advanced derivatives from this compound, drawing on established reactivity patterns for brominated thiazoles.

| Starting Material (Intermediate) | Reagent/Coupling Partner | Reaction Type | Product (Derivative/Scaffold) |

| 5-Lithio-4-bromothiazole derivative | Acetaldehyde | Nucleophilic Addition | 1-[2-Bromo-4-(diethoxymethyl)-1,3-thiazol-5-yl]ethan-1-ol |

| 5-Lithio-4-bromothiazole derivative | Cyclohexanone | Nucleophilic Addition | 1-[2-Bromo-4-(diethoxymethyl)-1,3-thiazol-5-yl]cyclohexan-1-ol |

| 5-Lithio-4-bromothiazole derivative | Carbon Dioxide (CO₂) | Carboxylation | 2-Bromo-4-(diethoxymethyl)-1,3-thiazole-5-carboxylic acid |

| This compound | Alkyl/Aryl Zinc Halide | Negishi Coupling | 4-Alkyl/Aryl-2-(diethoxymethyl)thiazole |

| This compound | 2-Stannylthiazole | Stille Coupling | 2-(Diethoxymethyl)-2,4'-bithiazole |

Spectroscopic and Structural Elucidation of 4 Bromo 2 Diethoxymethyl Thiazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 4-Bromo-2-(diethoxymethyl)thiazole in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the precise assignment of all atoms and their connectivity.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the thiazole (B1198619) ring proton, the acetal (B89532) proton, and the two ethyl groups of the diethoxymethyl substituent.

Thiazole Proton (H-5): The thiazole ring bears a single proton at the C-5 position. In the parent thiazole, the H-5 proton appears at approximately 7.44 ppm. chemicalbook.com The presence of a bromine atom at C-4, an electron-withdrawing group, is expected to deshield the adjacent H-5 proton, shifting its resonance downfield. This signal will appear as a singlet, as there are no adjacent protons to couple with.

Acetal Proton (CH(OEt)₂): The single proton on the acetal carbon, directly attached to the C-2 position of the thiazole ring, is anticipated to appear as a singlet. Its chemical shift is typically found in the range of 5.0-6.0 ppm, influenced by the electronegative oxygen atoms and the adjacent aromatic thiazole ring.

Ethyl Group Protons (-OCH₂CH₃): The diethoxymethyl group contains two equivalent ethyl substituents. These will give rise to two distinct signals: a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to an oxygen atom, placing their signal around 3.5-3.8 ppm. These protons are coupled to the three methyl protons, resulting in a quartet. The terminal methyl protons are expected to resonate further upfield, typically around 1.2-1.4 ppm, appearing as a triplet due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole H-5 | ~7.60 - 7.80 | Singlet (s) |

| Acetal CH | ~5.50 - 5.80 | Singlet (s) |

| Methylene (-OCH₂) | ~3.50 - 3.80 | Quartet (q) |

| Methyl (-CH₃) | ~1.20 - 1.40 | Triplet (t) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

Thiazole Carbons (C-2, C-4, C-5): The C-2 carbon, being part of a C=N bond and attached to the acetal group, is expected to be significantly downfield, likely in the range of 165-175 ppm. The C-4 carbon, directly bonded to the bromine atom, will have its chemical shift influenced by the heavy atom effect and is predicted to be in the range of 120-130 ppm. The C-5 carbon signal is expected around 115-125 ppm. In unsubstituted 2-aminothiazole, for comparison, the C-2, C-4, and C-5 carbons appear at approximately 168, 142, and 108 ppm, respectively. chemicalbook.com

Acetal Carbon (CH(OEt)₂): The carbon of the acetal group is bonded to two oxygen atoms, which deshields it significantly. Its resonance is expected in the region of 95-105 ppm.

Ethyl Group Carbons (-OCH₂CH₃): The methylene carbons (-OCH₂) are deshielded by the attached oxygen and are predicted to appear around 60-65 ppm. The terminal methyl carbons (-CH₃) are the most shielded carbons in the structure, with an expected chemical shift of approximately 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole C-2 | ~165 - 175 |

| Thiazole C-4 | ~120 - 130 |

| Thiazole C-5 | ~115 - 125 |

| Acetal C | ~95 - 105 |

| Methylene C (-OCH₂) | ~60 - 65 |

| Methyl C (-CH₃) | ~15 - 16 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity within the same functional group. No other correlations are expected, as the H-5 and acetal protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would be used to unambiguously link the proton and carbon signals. Expected correlations include the H-5 proton to C-5, the acetal proton to the acetal carbon, the methylene protons to the methylene carbons, and the methyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital as it shows longer-range (typically 2-3 bond) correlations between protons and carbons. This allows for the connection of different molecular fragments. Key expected correlations for this compound would include:

A correlation between the acetal proton and the C-2 carbon of the thiazole ring, confirming the position of the diethoxymethyl substituent.

Correlations from the thiazole H-5 proton to both C-4 and C-2, confirming the substitution pattern on the ring.

Correlations from the methylene protons of the ethyl groups to the acetal carbon.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region, containing complex vibrations that are unique to the molecule as a whole. researchgate.net

C-H Vibrations: Aromatic C-H stretching from the thiazole ring is expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl groups will be observed in the 2850-3000 cm⁻¹ region.

Thiazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring typically occur in the 1650-1450 cm⁻¹ region. The gas-phase IR spectrum of parent thiazole shows fundamental bands in the 600–1400 cm−1 region. researchgate.netgoettingen-research-online.de

C-O Vibrations: Strong absorption bands corresponding to the C-O stretching of the acetal group are expected in the 1150-1050 cm⁻¹ range.

C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 650 and 500 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Thiazole C-H | Stretching | ~3100 - 3050 |

| Aliphatic C-H | Stretching | ~2980 - 2850 |

| Thiazole C=N, C=C | Ring Stretching | ~1650 - 1450 |

| Acetal C-O | Stretching | ~1150 - 1050 (strong) |

| C-Br | Stretching | ~650 - 500 |

IR spectroscopy can be employed to study the conformational isomers (rotamers) that may exist due to rotation around single bonds. For this compound, rotation around the single bond connecting the C-2 of the thiazole ring and the acetal carbon can lead to different spatial arrangements of the diethoxymethyl group relative to the ring.

Studies on other substituted thiazoles and related heterocycles have shown that different conformers can have distinct vibrational frequencies, particularly in the fingerprint region. acs.org By analyzing the IR spectrum under different conditions (e.g., in various solvents or at different temperatures), it may be possible to identify the presence of multiple conformers. Computational studies, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra of different possible conformers. researchgate.net Comparing these calculated spectra with the experimental data can help in assigning the observed bands to specific conformers and determining the most stable conformation in a given environment. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for the structural confirmation of synthesized heterocyclic compounds, providing data on the molecular weight and fragmentation pathways. For thiazole derivatives, MS is routinely used to verify the molecular formula and to deduce structural features through the analysis of fragment ions. mdpi.com

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is expected to be clearly visible. A characteristic feature would be the isotopic pattern of the bromine atom, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound is governed by the lability of the diethoxymethyl group and the inherent stability of the thiazole ring. The fragmentation process for thiazole derivatives often involves the successive loss of functional groups followed by the decomposition of the heterocyclic ring. sapub.org A plausible fragmentation pathway would initiate with the cleavage of the acetal group.

Key fragmentation steps may include:

Loss of an ethoxy radical (•OCH₂CH₃) to form a stable oxonium ion.

Subsequent loss of an ethylene (B1197577) molecule (CH₂=CH₂) from the remaining ethoxy group.

Cleavage of the C-C bond between the thiazole ring and the diethoxymethyl side chain.

Fission of the thiazole ring itself, a common pattern in the mass spectrometry of 2-substituted-4-arylthiazoles. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is generated based on general fragmentation principles and data from related thiazole structures.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Notes |

|---|---|---|---|

| 279 | 281 | [C₈H₁₂BrO₂NS]⁺ | Molecular Ion [M]⁺ |

| 234 | 236 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 206 | 208 | [M - OCH₂CH₃ - C₂H₄]⁺ | Subsequent loss of ethylene |

| 176 | 178 | [C₄H₂BrNS]⁺ | Ion of the 4-bromothiazole (B1332970) ring |

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous structural confirmation of novel compounds. nih.gov For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy. This technique is crucial for distinguishing the target compound from other potential isomers or compounds with the same nominal mass. The calculated exact mass for C₈H₁₂⁷⁹BrO₂NS is 278.9775, and for C₈H₁₂⁸¹BrO₂NS is 280.9755. HRMS analysis, often using an electrospray ionization (ESI) source, would confirm these values, thereby validating the synthesis of the target molecule. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not detailed in the reviewed literature, the principles of X-ray crystallography applied to related thiazole derivatives allow for a robust prediction of its solid-state characteristics. rsc.orgrsc.org

The core of the molecule is the thiazole ring, which is expected to be essentially planar. The geometry around the ring's atoms would conform to typical values for thiazole systems. The diethoxymethyl group attached at the C2 position introduces significant conformational flexibility. The orientation of this group relative to the thiazole ring is influenced by stereoelectronic effects. acs.org Studies on related azole carboxamide derivatives have shown that interactions between ring heteroatoms (like sulfur) and adjacent carbonyl groups can dictate conformational preferences (cis vs. trans). acs.org A similar, albeit weaker, interaction might influence the torsion angles of the C2-C(acetal)-O bonds.

Table 2: Predicted Bond Parameters for this compound This table contains representative, non-experimental data based on typical values for thiazole derivatives.

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

|---|---|---|---|

| S1-C2 | ~1.74 | C5-S1-C2 | ~89-91 |

| C2-N3 | ~1.32 | S1-C2-N3 | ~114-116 |

| N3-C4 | ~1.38 | C2-N3-C4 | ~110-112 |

| C4-C5 | ~1.36 | N3-C4-C5 | ~115-117 |

| C5-S1 | ~1.72 | C4-C5-S1 | ~107-109 |

| C4-Br | ~1.88 | N3-C4-Br | ~122-124 |

The solid-state packing of this compound would be dictated by a variety of non-covalent interactions. rsc.org The presence of the bromine atom introduces the potential for halogen bonding (C-Br···N/S/O), which is a significant structure-directing interaction. rsc.orgresearchgate.net Furthermore, the thiazole sulfur can act as a chalcogen bond donor.

Other potential interactions include:

Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds involving the thiazole ring protons and the oxygen atoms of the diethoxymethyl group are highly probable. These C–H–O contacts are known to be dominant interactions in similar crystal structures. rsc.org

π-π Stacking: The electron-deficient thiazole ring could engage in π-π stacking interactions, which are common in stabilizing the crystal lattices of aromatic and heteroaromatic compounds. researchgate.netarxiv.org

The interplay of these interactions determines the final crystal packing motif, which could range from common arrangements like herringbone to more complex slipped-stack patterns, as observed in other thiazole derivatives. rsc.org

Advanced Spectroscopic Techniques and Their Application

Beyond routine characterization, advanced spectroscopic techniques can provide deeper insights into the electronic structure and potential applications of this compound and its derivatives.

Computational Analysis (DFT): Density Functional Theory (DFT) calculations are frequently used to complement experimental data. researchgate.net For this molecule, DFT could be employed to optimize the molecular geometry, predict vibrational frequencies (FTIR), and analyze the frontier molecular orbitals (HOMO-LUMO). This analysis helps in understanding the molecule's chemical reactivity and electronic properties. researchgate.net

Fluorescence Spectroscopy: While the parent compound may not be strongly fluorescent, derivatization could lead to materials with interesting photoluminescent properties. Thiazole-containing systems, particularly thiazolothiazoles, are known for their fluorescence, which is sensitive to the molecular environment and substitution patterns. researchgate.net Advanced techniques like temperature-dependent fluorescence studies could reveal information about thermal stability and excited-state dynamics. arxiv.org

X-ray Absorption Near-Edge Structure (XANES): This synchrotron-based technique could be used to probe the local electronic structure around the sulfur and bromine atoms. XANES provides information on the oxidation state and coordination environment, offering a detailed picture of the electronic properties that govern intermolecular interactions and potential utility in optoelectronic devices. researchgate.netarxiv.org

The application of these advanced methods provides a comprehensive framework for characterizing thiazole derivatives, highlighting their potential as building blocks for functional materials in electronics and sensing. arxiv.org

Computational and Theoretical Investigations of 4 Bromo 2 Diethoxymethyl Thiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-Bromo-2-(diethoxymethyl)thiazole, DFT studies would provide fundamental insights into its chemical behavior.

Electronic Structure and Molecular Orbitals

DFT calculations would elucidate the electronic landscape of this compound. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in many thiazole (B1198619) derivatives, the HOMO is often localized over the thiazole ring, while the LUMO distribution can be influenced by the nature and position of substituents.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, when appropriately scaled, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. This comparison helps to confirm the molecular structure and provides a deeper understanding of the bonding within the molecule. For this compound, characteristic vibrational modes would include C-H stretching and bending, C-N and C-S stretching of the thiazole ring, C-O stretching of the diethoxymethyl group, and the C-Br stretching frequency.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| C-H stretch (aromatic) | 3100-3000 | Thiazole ring |

| C-H stretch (aliphatic) | 3000-2850 | Diethoxymethyl group |

| C=N stretch | 1650-1550 | Thiazole ring |

| C-O stretch | 1150-1050 | Diethoxymethyl group |

| C-Br stretch | 700-500 | Bromo substituent |

Energetic and Geometrical Parameters

DFT calculations would provide optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. Furthermore, the total electronic energy and the heat of formation could be calculated, offering insights into the thermodynamic stability of the molecule. For this compound, key parameters would include the planarity of the thiazole ring and the orientation of the diethoxymethyl group relative to the ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations of this compound would provide a dynamic picture of its behavior, particularly in a solution environment.

Computational Reaction Mechanism Elucidation

While specific computational studies on the reaction mechanism of this compound are not extensively documented in the literature, the general methodologies of computational chemistry are frequently applied to understand the synthesis of related thiazole derivatives. nih.govrsc.org These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. rsc.orgresearchgate.net

A critical aspect of elucidating a reaction mechanism is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For key transformations in thiazole synthesis, such as the Hantzsch thiazole synthesis which involves the reaction of a thioamide with an α-haloketone, computational methods can be used to locate the transition state structures for the cyclization and dehydration steps. researchgate.net

For a compound like this compound, transition state analysis could be hypothetically applied to understand its synthesis, for instance, from 2,4-dibromothiazole. nih.gov Such an analysis would involve calculating the vibrational frequencies of the optimized transition state geometry to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The role of specific residues in stabilizing or destabilizing a transition state can also be investigated, as demonstrated in studies of enzyme-catalyzed reactions. rsc.org

In the context of synthesizing thiazole derivatives, computational studies can compare the energetics of different possible reaction pathways to predict which one is more favorable. For example, in the synthesis of substituted bithiazoles, different cross-coupling strategies like Negishi and Stille couplings show varying efficiencies, which could be rationalized through computational analysis of their respective reaction pathway energetics. nih.gov Such calculations provide a deeper understanding of the factors controlling regioselectivity and reaction yield in thiazole chemistry. researchgate.net

Molecular Docking and Ligand-Binding Predictions (Focus on Scaffold Interaction and Design)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. nih.govmdpi.com This method is instrumental in drug design and discovery for predicting the binding affinity and mode of action of a compound. For this compound, while specific docking studies may not be published, the thiazole scaffold it contains is a well-known pharmacophore present in numerous biologically active compounds. nih.govnih.govdntb.gov.ua

Docking studies on various thiazole derivatives reveal common interaction patterns with protein active sites. nih.govnih.gov The thiazole ring itself can participate in various non-covalent interactions. Its aromatic character can lead to π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups in the protein. nih.gov The sulfur atom, with its σ-hole characteristics, can also engage in specific non-covalent bonds that are crucial for ligand-receptor complex stability. nih.gov

The substituents on the thiazole ring play a crucial role in modulating binding affinity and selectivity. The bromo-substituent at the 4-position of the target compound can form halogen bonds, which are increasingly recognized for their importance in molecular recognition. The diethoxymethyl group at the 2-position can engage in hydrophobic and van der Waals interactions within the binding pocket.

A hypothetical docking study of this compound would involve placing the molecule into the active site of a selected protein target and using a scoring function to estimate the binding free energy. The results would provide insights into the plausible binding poses and key interactions, guiding the design of more potent and selective analogs.

Table 1: Representative Interaction Data from Molecular Docking of Thiazole Derivatives

| Compound Class | Protein Target | Key Interactions Observed | Reference |

| Thiazole Conjugates | Rho6 protein | Hydrogen bonds, Arene-cation interactions | nih.gov |

| 2,4-disubstituted thiazoles | Tubulin | Hydrogen bonds, Arene-H bonds, Non-covalent sulfur interactions | nih.gov |

| Thiazole-based Stilbene (B7821643) Analogs | DNA topoisomerase IB | π-π stacking | nih.gov |

| Pyrazolyl-thiazole derivatives | Lanosterol 14α-demethylase | Hydrogen bonds, π-π stacking | nih.gov |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netnih.govresearchgate.net This analysis is based on partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the pro-crystal. The resulting Hirshfeld surface can be mapped with various properties, such as dnorm, to highlight regions of close intermolecular contact. researchgate.netnih.gov

In related bromo-substituted heterocyclic compounds, Hirshfeld surface analysis has revealed the significant contributions of H···H, H···Br/Br···H, and H···O/O···H interactions to the crystal stability. nih.govresearchgate.net The presence of the bromine atom often leads to significant Br···H or Br···Br contacts. The analysis also identifies and characterizes other interactions such as C-H···π and π-π stacking, which can play a crucial role in the supramolecular assembly. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Representative Bromo-Heterocyclic Compounds

| Interaction Type | Contribution in 6-bromo-imidazo[4,5-b]pyridine derivative (%) | Contribution in N-(4-bromo-3-methoxyphenyl) derivative (%) | Reference |

| H···H | 57.2 | >30 | researchgate.netnih.gov |

| H···N/N···H | 17.6 | - | researchgate.net |

| H···C/C···H | 9.6 | 19.2 | researchgate.netnih.gov |

| H···Cl/Cl···H | 7.9 | - | researchgate.net |

| H···Br/Br···H | 7.0 | - | researchgate.net |

| O···H/H···O | - | 19.9 | nih.gov |

Note: The data presented is for related bromo-substituted heterocyclic compounds and serves as an illustration of the insights gained from Hirshfeld surface analysis.

Applications of 4 Bromo 2 Diethoxymethyl Thiazole in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Multi-Step Organic Syntheses

The strategic placement of a modifiable halogen and a protected aldehyde on the thiazole (B1198619) ring positions 4-Bromo-2-(diethoxymethyl)thiazole as an ideal substrate for complex molecular construction. The differential reactivity of these groups enables chemists to perform sequential, site-selective modifications, building molecular complexity in a controlled manner.

Construction of Complex Heterocyclic Systems

The dual functionality of this compound is instrumental in the synthesis of elaborate heterocyclic frameworks. The diethyl acetal (B89532) serves as a stable protecting group for a formyl (aldehyde) group. This aldehyde can be unmasked under specific, typically acidic, conditions. Once deprotected, the aldehyde becomes available for a host of condensation and multicomponent reactions.

A prime example of this strategy is in the automated continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. In such a sequence, a thiazole can be formed via a Hantzsch synthesis, which liberates HBr as a byproduct. nih.gov This in situ generated acid can then catalyze the deprotection of the acetal to reveal the aldehyde, which immediately participates in a subsequent Biginelli multicomponent reaction without the need to isolate intermediates. nih.gov This showcases the efficiency of using the protected aldehyde at the C2 position for tandem reaction sequences.

The bromine atom at the C4 position, meanwhile, offers a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Negishi reactions. researchgate.net This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents at a later stage of the synthesis, after the aldehyde functionality has been utilized. This sequential approach is critical for building complex, highly substituted heterocyclic systems that would be difficult to access through other means.

Table 1: Key Reactions for Synthesizing Complex Heterocycles

| Functional Group | Position | Reaction Type | Reagents/Conditions | Resulting Transformation |

|---|---|---|---|---|

| Diethyl Acetal | C2 | Deprotection | Acidic conditions (e.g., HBr) | Formation of 2-formylthiazole |

| Aldehyde | C2 | Biginelli Reaction | Urea, β-ketoester, Acid catalyst | Construction of dihydropyrimidinone ring |

| Bromine | C4 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C-C bond formation (Arylation) |

| Bromine | C4 | Stille Coupling | Organostannane, Pd catalyst | C-C bond formation |

| Bromine | C4 | Negishi Coupling | Organozinc reagent, Pd catalyst | C-C bond formation |

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules in an efficient manner, which is crucial for the discovery of new biologically active compounds. nih.gov The success of a DOS campaign relies on the use of building blocks that can undergo a variety of transformations to produce distinct molecular skeletons.

This compound is an exemplary scaffold for DOS due to its orthogonal reactivity. A synthetic pathway can branch out significantly from this single starting material:

Pathway A (Functionalization at C4): A library of compounds can be generated by performing various palladium-catalyzed cross-coupling reactions at the C4 position, introducing a wide array of different substituents.

Pathway B (Functionalization at C2): The acetal can be hydrolyzed to the aldehyde, which can then be used as a branching point for another set of reactions, such as reductive aminations, Wittig reactions, or multicomponent reactions, to generate a different family of derivatives.

Combined Pathways: The true power for DOS is realized when these pathways are combined. One can first perform a cross-coupling reaction at C4 and then deprotect and react the aldehyde at C2, or vice-versa. This strategic and programmable approach allows for the rapid generation of a large number of structurally unique compounds from a single, versatile precursor. thieme-connect.de

Precursor for Scaffolds with Potential for Chemical Probe Development

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function. The development of effective probes requires scaffolds that are not only biologically active but also synthetically tractable, allowing for the introduction of reporter tags, affinity labels, or linking groups. Thiazole derivatives have shown a wide range of pharmacological activities and are present in many therapeutic agents. nih.govnih.gov

This compound serves as an excellent starting point for such scaffolds. The bromine atom can be used to attach the core thiazole structure to a larger molecular assembly or a solid support via cross-coupling. The protected aldehyde, once revealed, can be used to conjugate the molecule to biomolecules or fluorescent dyes. For instance, stilbene (B7821643) analogs containing a thiazole moiety have been investigated as DNA topoisomerase IB inhibitors, demonstrating the potential of this heterocyclic core in targeting significant biological macromolecules. nih.gov The ability to functionalize the thiazole at two distinct points allows for the systematic modification required to optimize binding affinity and selectivity, key parameters in the design of potent and specific chemical probes.

Utility in the Design and Synthesis of Functional Materials

The unique electronic properties and rigid structure of the thiazole ring make it an attractive component for functional organic materials, including polymers and ligands for catalysis.

Monofunctionalization for Polymeric Materials

Conjugated polymers, which feature alternating single and double bonds along their backbone, are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often relies on the step-growth polymerization of monomers bearing two reactive handles, typically halogens or organometallic groups.

This compound can be envisioned as a precursor to a "monofunctionalized" monomer. Through a cross-coupling reaction, the bromine at C4 can be replaced with a boronic ester or a stannane (B1208499) group. This new derivative, now possessing a single reactive site for polymerization, can be co-polymerized with a complementary di-functionalized monomer (e.g., a dibromo-aromatic species). This approach allows for the precise incorporation of thiazole units as side-chains or end-caps on a polymer backbone, providing a method to fine-tune the electronic and physical properties of the resulting material. researchgate.netmtu.edu The thiazole unit can influence properties such as charge transport, solubility, and solid-state packing.

Design of Ligands for Transition Metal Catalysis

The thiazole ring contains both a nitrogen and a sulfur atom, which are excellent coordinating atoms for transition metals. mdpi.com This has led to the use of thiazole-based molecules as ligands in coordination chemistry and catalysis. The properties of a metal complex, and thus its catalytic activity, are highly dependent on the electronic and steric environment provided by its ligands.

This compound is a valuable platform for creating custom-designed ligands. The bromine atom provides a convenient anchor point for building more complex ligand structures. For example, a phosphine (B1218219) group, commonly used in catalysis, can be introduced at the C4 position via a coupling reaction. The nitrogen atom of the thiazole ring can then coordinate to a metal center, creating a bidentate P,N-ligand. The steric and electronic properties of this ligand can be further tuned by modifying the substituent at the C2 position after deprotection of the acetal. This ability to systematically alter the ligand structure is crucial for optimizing the performance of a catalyst for a specific chemical transformation.

Development of Novel Synthetic Methodologies Utilizing this compound

Following a comprehensive review of available scientific literature, it has been determined that there are no specific, detailed research findings on the development of novel synthetic methodologies that utilize this compound as a primary building block or precursor.

While the synthesis of the thiazole core is a well-established area of organic chemistry, often employing methods like the Hantzsch thiazole synthesis from α-haloketones and thioamides, specific applications and novel methodologies originating from this compound are not documented in the accessible research. figshare.comanalis.com.myeurekaselect.com The versatility of brominated heterocyclic compounds in cross-coupling reactions and as precursors for more complex molecules is widely recognized. nih.gov Thiazole derivatives, in general, are significant scaffolds in medicinal chemistry and materials science. nih.govnih.govnih.gov However, the specific reactivity and synthetic utility of this compound in the development of new synthetic routes remain an unexplored area in the provided literature.

Chemical suppliers list this compound as a commercially available compound, indicating its potential use as a building block in organic synthesis. bldpharm.com Despite its availability, dedicated studies focusing on its application to create novel synthetic methods have not been published in the reviewed sources. Research on related structures, such as other brominated thiazoles or thiazoles with different substituents, does not explicitly translate to methodologies developed from the title compound.

Consequently, without published research data, it is not possible to provide detailed findings or data tables on the use of this compound in the development of new synthetic methodologies.

Future Perspectives and Research Challenges for 4 Bromo 2 Diethoxymethyl Thiazole

Emerging Synthetic Strategies and Green Chemistry Approaches

The conventional synthesis of thiazole (B1198619) derivatives often relies on methods that may involve hazardous reagents and generate significant chemical waste, posing environmental concerns. nih.gov The future of synthesizing 4-Bromo-2-(diethoxymethyl)thiazole and its derivatives is increasingly pointing towards sustainable and environmentally friendly methodologies. nih.gov

Emerging green synthetic strategies applicable to thiazole synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Green Solvents: The use of deep eutectic solvents (DESs) or other biodegradable and less toxic solvents is a promising alternative to volatile organic compounds. mdpi.com For instance, the synthesis of related thiazolo[5,4-d]thiazoles has been successfully demonstrated in an eco-friendly L-proline-ethylene glycol mixture. mdpi.com

Catalysis: The development of reusable, non-toxic catalysts can minimize waste and improve the economic feasibility of synthesis. nih.gov

Mechanochemistry: Solvent-free or low-solvent reactions conducted through mechanical grinding are gaining traction as a green alternative, simplifying purification and reducing environmental impact. nih.gov

Adopting these green chemistry principles presents a significant research opportunity. The challenge lies in adapting these techniques to the specific synthesis of this compound, ensuring high purity and yield while maintaining cost-effectiveness.

Exploration of Novel Reactivity Patterns

The this compound molecule possesses two key reactive sites that are ripe for further exploration: the C4-bromine atom and the C2-diethoxymethyl acetal (B89532).

The bromine atom at the C4 position is a prime handle for carbon-carbon and carbon-heteroatom bond-forming reactions. While palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions are standard, future research could focus on:

Stille Cross-Coupling: The reactivity of bromothiazoles in Stille reactions to form 2-hetarylthiazoles has been investigated, providing a template for creating novel derivatives. researchgate.net

Photoredox Catalysis: Light-mediated reactions could offer milder conditions for coupling reactions, potentially improving functional group tolerance and accessing novel chemical space.

The diethoxymethyl group is a stable protecting group for a formyl (aldehyde) group. Its true potential is realized upon deprotection. Future research will likely focus on tandem or one-pot reactions where the C4-bromo position is first functionalized, followed by in-situ deprotection of the acetal and subsequent reaction of the highly reactive aldehyde. This aldehyde can undergo a vast array of transformations, including Wittig reactions, reductive aminations, and condensations, to install diverse side chains. A key challenge is achieving selectivity and control in these multi-step sequences.

Advancements in Computational Prediction and Design

Computational chemistry is an indispensable tool for accelerating research and overcoming synthetic challenges. For this compound, computational methods can provide significant insights.

Reactivity and Mechanism Prediction: Density Functional Theory (DFT) can be used to model the electronic structure of the molecule, predicting the relative reactivity of the C4-bromo and C2-acetal positions. It can also elucidate the mechanisms of complex catalytic cycles, helping to optimize reaction conditions for cross-coupling reactions. researchgate.net

Designing Novel Derivatives: For applications in medicinal chemistry, computational modeling is essential. nih.gov If derivatives of this compound are designed as, for example, enzyme inhibitors, molecular docking simulations can predict binding modes and affinities, guiding the rational design of more potent and selective compounds. nih.gov This approach is crucial for designing new thiazole-based stilbene (B7821643) analogs as potential DNA topoisomerase IB inhibitors. nih.gov

The primary challenge is the accuracy of the computational models and the need for experimental validation. Bridging the gap between in-silico predictions and real-world laboratory results remains a critical focus area.

Untapped Potential in Specialized Chemical Applications

The primary role of this compound is as a versatile building block for constructing more complex molecules, particularly in the fields of medicinal and materials chemistry. Thiazole rings are a key feature in many biologically active agents. mdpi.com The untapped potential of this specific compound lies in its efficient use as a scaffold.

The dual functionality allows for a divergent synthetic approach. One can first build out a molecular framework using the bromine as a connection point, and then, in a later step, unmask the aldehyde to introduce another point of diversity or a key pharmacophore. This makes it an ideal intermediate for creating libraries of compounds for high-throughput screening. For example, related 4-bromomethyl-substituted thiazoles are effective alkylating agents for creating libraries of functionalized molecules. researchgate.net

Below is a table illustrating the untapped synthetic potential:

| Reactive Site | Reaction Type | Potential Outcome/Application |

| C4-Bromo | Suzuki Coupling | Biaryl thiazole derivatives |

| Sonogashira Coupling | Alkynylthiazole intermediates | |

| Buchwald-Hartwig Amination | Aminothiazole derivatives for medicinal chemistry | |

| Stille Coupling | Hetarylthiazole structures | |

| C2-Aldehyde (after deprotection) | Reductive Amination | Introduction of diverse amine side-chains |

| Wittig/Horner-Wadsworth-Emmons | Formation of vinylthiazole derivatives | |

| Knoevenagel Condensation | Synthesis of electron-deficient alkenes | |

| Grignard/Organolithium Addition | Creation of secondary alcohol functionalities |

This strategic combination of stable, sequential reaction handles is the compound's most significant, yet largely untapped, feature.

Challenges in Scale-Up and Industrial Relevance

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges. For this compound and its derivatives, these hurdles are significant.

Cost of Goods: The use of expensive palladium catalysts for cross-coupling reactions is a major cost driver. Developing efficient, low-loading catalyst systems or heterogeneous catalysts that can be easily recovered and reused is crucial for industrial viability.

Process Safety and Waste Management: Brominated organic compounds can be hazardous, and their reactions often require strict control. The management of waste streams, particularly those containing residual palladium and brominated byproducts, is an environmental and regulatory challenge that becomes more acute at scale. nih.gov

Purification: While laboratory-scale purification often relies on silica (B1680970) gel chromatography, this method is expensive and impractical for large-scale industrial production. Developing robust crystallization or distillation methods for purification is essential.

Robustness and Reproducibility: Ensuring that a reaction is reproducible and provides consistent yield and purity on a multi-kilogram or ton scale requires extensive process optimization and control of all reaction parameters.

While suppliers offer the compound for research and note the availability of scale-up manufacturing, overcoming these challenges is key to unlocking its full potential in industrial applications. bldpharm.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.